molecular formula C19H18N4O3 B11160955 (2S)-N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11160955
M. Wt: 350.4 g/mol
InChI Key: ZFALQKLQESUNHS-LBPRGKRZSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamidophenyl group and a dihydroquinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the acetamidophenyl derivative, followed by the introduction of the dihydroquinazolinone group. Common reagents used in these reactions include acetic anhydride, ammonium acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamidophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, hydroxylated compounds, and substituted acetamidophenyl derivatives.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide
  • 3-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-acetamidophenyl)propanamide

Uniqueness

N-(4-ACETAMIDOPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of acetamidophenyl and dihydroquinazolinone groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-N-(4-acetamidophenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H18N4O3/c1-12(23-11-20-17-6-4-3-5-16(17)19(23)26)18(25)22-15-9-7-14(8-10-15)21-13(2)24/h3-12H,1-2H3,(H,21,24)(H,22,25)/t12-/m0/s1

InChI Key

ZFALQKLQESUNHS-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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